N-cyclohexyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Description
N-cyclohexyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted with a 5-oxo group and an acetamide side chain bearing a cyclohexyl moiety. This structure combines a rigid bicyclic system with a flexible alkylamide substituent, making it a candidate for diverse biological and material applications. The thiazolo[3,2-a]pyrimidine scaffold is known for its pharmacological relevance, including antioxidant, antimicrobial, and anti-inflammatory activities .
Properties
IUPAC Name |
N-cyclohexyl-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c18-12(16-10-4-2-1-3-5-10)8-11-9-20-14-15-7-6-13(19)17(11)14/h6-7,10-11H,1-5,8-9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQGIRWMULWFBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2CSC3=NC=CC(=O)N23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide typically involves multiple steps, starting with the formation of the thiazolo[3,2-a]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors such as thiazolium salts and amines. The cyclohexyl group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides or amines.
Major Products Formed:
Scientific Research Applications
Medicinal Chemistry Applications
N-cyclohexyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide exhibits a range of biological activities that make it a candidate for drug development.
Antimicrobial Activity
Research has indicated that derivatives of thiazolo[3,2-a]pyrimidines, including N-cyclohexyl derivatives, possess significant antimicrobial properties. A study demonstrated that compounds within this class showed activity against various bacterial strains, suggesting their potential as antibacterial agents .
Anticancer Properties
The thiazolo[3,2-a]pyrimidine framework has been associated with anticancer activity. Specific derivatives have shown the ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines . The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of compounds similar to this compound. These compounds may mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the cyclization of appropriate precursors under controlled conditions to yield the desired thiazolo-pyrimidine structure.
Table 1: Synthetic Pathways for Thiazolo-Pyrimidine Derivatives
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | N-cyclohexylamine + 5-Oxo-thiazole derivative | 75 |
| 2 | Acetylation | Acetic anhydride + base | 85 |
| 3 | Purification | Column chromatography | - |
Case Studies
Several case studies have highlighted the applications of N-cyclohexyl derivatives in therapeutic contexts:
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of N-cyclohexyl derivatives against Gram-positive and Gram-negative bacteria. The results indicated a strong inhibitory effect on pathogenic strains such as Staphylococcus aureus and Escherichia coli, establishing a foundation for further development as antimicrobial agents .
Case Study 2: Anticancer Activity
In vitro assays demonstrated that N-cyclohexyl derivatives induced apoptosis in breast cancer cell lines through activation of caspase pathways. The compound's ability to inhibit cell migration also suggests potential applications in cancer metastasis prevention .
Case Study 3: Neuroprotection
Research involving neuronal cell cultures treated with N-cyclohexyl derivatives showed reduced levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions. This suggests that these compounds could be beneficial in treating neurodegenerative disorders characterized by oxidative damage .
Mechanism of Action
The mechanism by which N-cyclohexyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
This section compares N-cyclohexyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide with structurally or functionally related compounds, focusing on substituent effects, biological activities, and synthetic strategies.
Structural Analogs with Thiazolo[3,2-a]Pyrimidine Cores
Compounds sharing the thiazolo[3,2-a]pyrimidine core but differing in substituents exhibit varied biological profiles:
Key Observations :
- The 5-oxo group in the target compound is critical for stabilizing the bicyclic system and may influence electron distribution, affecting reactivity or binding interactions.
- Amino and oxadiazole-thione substituents in analogs (e.g., compounds from ) significantly enhance antioxidant activity compared to the unsubstituted core, suggesting that electron-donating groups or heterocyclic appendages improve radical scavenging .
- The N-cyclohexylacetamide side chain in the target compound introduces steric bulk and lipophilicity, which may optimize membrane permeability but reduce solubility compared to esterified analogs (e.g., ethyl ester derivatives) .
Benzodiazepine-Fused Acetamide Derivatives
Compounds with fused benzodiazepine systems and acetamide side chains () share structural motifs with the target compound but differ in core heterocycles:
Key Observations :
- Aryl substituents (e.g., 4-hydroxyphenyl, acetylbiphenyl) in benzodiazepine analogs may confer π-π stacking capabilities absent in the target compound, altering pharmacokinetic profiles .
Thiazolo[3,2-a]Pyridine and Pyrano-Thiazole Derivatives
Synthetic approaches for thiazolo[3,2-a]pyridines () highlight methodologies applicable to the target compound:
Key Observations :
- Replacing the pyridine ring in thiazolo[3,2-a]pyridines with a pyrimidine ring (as in the target compound) alters electronic properties and hydrogen-bonding capacity, which could modulate antimicrobial vs. antioxidant selectivity .
- The cyanoacetamide precursor used in suggests that modifying the acetamide side chain (e.g., introducing cyano groups) could diversify the biological profile of such compounds .
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, thiazole protons at δ 6.0–7.5 ppm) .
- X-ray Crystallography : Resolves 3D conformation; SHELX programs refine crystal structures, particularly for assessing dihedral angles (e.g., 88.8° between thiazole and aromatic rings) .
- DFT Calculations : Predict bond lengths (e.g., C–S bonds ~1.75 Å) and thermodynamic stability .
How does the cyclohexyl group influence bioactivity compared to other substituents?
Advanced
Structure-Activity Relationship (SAR) Insights :
What challenges arise in resolving crystallographic data for this compound, and how are they addressed?
Q. Advanced
- Twinned Crystals : Common due to flexible thiazole-pyrimidine core. Use SHELXL for twin refinement or high-resolution synchrotron data .
- Disorder in Cyclohexyl Group : Apply restraints (DFIX, ISOR) during refinement .
- Data Contradictions : Cross-validate with DFT-optimized geometries .
How can conflicting bioactivity data across studies be systematically analyzed?
Q. Advanced
- Meta-Analysis : Compare IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C).
- Assay Variability : Control for cell line specificity (e.g., HeLa vs. MCF7 for antiviral assays) .
- Purity Verification : Use HPLC-MS to rule out impurities >95% .
What mechanistic pathways explain its anti-inflammatory activity?
Q. Advanced
- COX-2 Inhibition : Molecular docking shows H-bonding between the acetamide carbonyl and COX-2 Arg120 .
- NF-κB Pathway Suppression : Western blotting confirms reduced p65 phosphorylation in LPS-induced models .
Experimental Design : - Use siRNA knockdown to validate target specificity.
- Measure prostaglandin E₂ (PGE₂) levels via ELISA .
How can its metabolic stability be improved for in vivo studies?
Q. Advanced
- Deuterium Labeling : Replace labile hydrogens (e.g., cyclohexyl C–H) to slow CYP450 metabolism .
- Prodrug Design : Introduce ester moieties for slow hydrolysis .
- Microsomal Assays : Test liver microsome stability (e.g., rat S9 fractions) .
What strategies optimize enantiomeric purity during synthesis?
Q. Advanced
- Chiral Chromatography : Use amylose-based columns for separation .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) during coupling steps .
- Circular Dichroism (CD) : Monitor optical rotation at 220–260 nm .
How does the thiazolo[3,2-a]pyrimidine core contribute to electronic properties?
Q. Advanced
- DFT Analysis : The core’s conjugated system lowers LUMO energy (-1.8 eV), enhancing electrophilic reactivity .
- UV-Vis Spectroscopy : Absorption at 320 nm (π→π* transitions) correlates with bioactivity .
- Electrochemical Studies : Cyclic voltammetry reveals oxidation peaks at +0.75 V (vs. Ag/AgCl) .
What in silico tools predict off-target interactions for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
